Oracefal - 1181570-19-3

Oracefal

Catalog Number: EVT-7957961
CAS Number: 1181570-19-3
Molecular Formula: C16H17N3O5S
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Long-acting, broad-spectrum, water-soluble, CEPHALEXIN derivative.
Source
  • Chemical Name: (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • Molecular Formula: C₁₆H₁₇N₃O₅S
  • Molecular Weight: 363.4 g/mol
  • CAS Number: 1181570-19-3
Synthesis Analysis

The synthesis of Oracefal begins with 7-aminocephalosporanic acid (7-ACA), which is acylated using appropriate acylating agents. The process typically involves the following steps:

  1. Acylation: 7-ACA is reacted with an acylating agent under controlled conditions to form cefradine.
  2. Purification: The crude product undergoes purification processes such as crystallization or chromatography to isolate the final compound.
  3. Quality Control: In industrial settings, stringent quality control measures are implemented to ensure the purity and efficacy of Oracefal .

Technical Parameters

  • Reaction Conditions: Temperature and pressure conditions are optimized based on the specific acylating agent used.
  • Yield Optimization: Various solvents and catalysts may be employed to maximize yield during synthesis.
Molecular Structure Analysis

The molecular structure of Oracefal features a beta-lactam ring characteristic of cephalosporins. Key structural attributes include:

  • Beta-lactam Ring: Essential for its antibacterial activity.
  • Thiazolidine Ring: Contributes to the stability and activity of the molecule.
  • Functional Groups: Includes amino and hydroxyl groups that enhance solubility and interaction with bacterial enzymes.

Structural Data

  • Topological Polar Surface Area: 158 Ų
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 4 .
Chemical Reactions Analysis

Oracefal can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form hydroxylated derivatives.
  2. Reduction: Reduction reactions can alter functional groups, potentially affecting its antibacterial activity.
  3. Substitution Reactions: Substitution can occur where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens or nucleophiles.
Mechanism of Action

Oracefal exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to specific proteins known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.

Detailed Mechanism

  1. Binding to PBPs: Oracefal binds irreversibly to PBPs inside the bacterial cell wall.
  2. Inhibition of Cross-linking: Prevents the formation of cross-links between peptidoglycan chains.
  3. Cell Lysis: The disruption leads to autolysis mediated by bacterial autolytic enzymes like autolysins .
Physical and Chemical Properties Analysis

Oracefal exhibits several notable physical and chemical properties:

  • Appearance: White to yellowish-white crystalline powder.
  • Solubility: Soluble in water; acid-stable.
  • pH Stability Range: Maintains stability across a range of pH levels.

Relevant Data

  • XLogP3: -2.1 (indicating hydrophilicity)
  • Complexity Score: 629
  • Exact Mass: 363.08889182 g/mol .
Applications

Oracefal has diverse applications across various fields:

  1. Medicine:
    • Used for treating bacterial infections such as respiratory tract infections and urinary tract infections.
    • Effective against skin infections due to its broad-spectrum activity.
  2. Research:
    • Serves as a model compound in studies related to cephalosporin antibiotics.
    • Investigated for understanding bacterial resistance mechanisms.
  3. Pharmaceutical Industry:
    • Utilized in developing new antibiotics and quality control processes in pharmaceutical production .
Historical Development & Classification

Evolution of First-Generation Cephalosporins

The genesis of cephalosporins traces to Giuseppe Brotzu's 1945 isolation of Cephalosporium acremonium (reclassified as Acremonium chrysogenum) from Sardinian coastal waters, revealing antimicrobial activity against Salmonella typhi [2] [6] [10]. The first bioactive compounds—cephalosporins P, N, and C—were isolated in the 1950s by Sir Edward Abraham and Guy Newton at Oxford University. While cephalosporin C demonstrated β-lactamase stability, its clinical potency was insufficient [2] [6]. Seminal chemical breakthroughs enabled the production of 7-aminocephalosporanic acid (7-ACA) in 1961, analogous to penicillin's 6-APA core, permitting side-chain modifications [2] [6]. Eli Lilly spearheaded commercialization, launching cephalothin in 1964 as the first clinically viable parenteral first-generation cephalosporin, characterized by:

  • Gram-positive dominance: High efficacy against Staphylococcus aureus (including penicillinase producers) and Streptococcus spp.
  • Limited gram-negative coverage: Activity restricted to E. coli, Klebsiella pneumoniae, and Proteus mirabilis [3] [8].

Subsequent innovations focused on oral bioavailability. Cephalexin (1967) became the archetypal oral agent, leveraging a simple D-phenylglycyl side chain at C7 and methyl group at C3 [3] [9]. This established the pharmacological framework for cefadroxil's development.

Table 1: Key First-Generation Cephalosporins and Structural Attributes

CompoundR1 Group (C7)R2 Group (C3)AdministrationSpectrum Highlights
Cephalothin (1964)Acetyloxy-methylPyridiniumParenteralStaphylococci, Streptococci
Cefazolin (1969)Tetrazole-methylMethyl-thiadiazolylParenteralEnhanced tissue penetration
Cephalexin (1967)D-phenylglycineMethylOralGram-positive focus; acid-stable
Cefadroxil (1977)D-para-hydroxyphenylglycineMethylOralGram-positive; prolonged absorption

Chronology of Cefadroxil Discovery and Patent History

Cefadroxil emerged from systematic efforts to enhance cephalexin's pharmacokinetics. Bristol-Myers Squibb scientists patented cefadroxil in the 1970s, with US Patent 3,812,242 (1974) specifically claiming the compound's para-hydroxy modification of cephalexin’s phenylglycine moiety [9]. This structural innovation conferred:

  • Extended serum half-life: Due to slowed renal excretion and reduced protein binding (~20% vs. cephalexin's 10-15%) [9].
  • Superior tissue penetration: Demonstrated in skin, tonsillar, and musculoskeletal tissues [9].

Cefadroxil received FDA approval in 1978, positioning it as a longer-acting alternative to cephalexin for outpatient infections. Its development timeline reflects strategic molecular optimization within first-generation constraints:

  • 1971–1973: Synthesis and in vitro screening of hydroxy-phenylglycine derivatives.
  • 1974: Key US patent issuance (US3812242).
  • 1977–1978: Clinical trials confirming prolonged half-life (1.5h vs. cephalexin’s 0.8h).
  • 1978: Global market launch under brands like Duricef® and Ultracef® [9].

Table 2: Cefadroxil Patent and Approval Timeline

YearMilestoneAssignee/AuthoritySignificance
1974US Patent 3,812,242 GrantedBristol-Myers SquibbProtection for cefadroxil chemical structure
1976European Patent Applications FiledBristol-Myers SquibbInternational IP expansion
1977Phase III Clinical Trials CompletedBristol-Myers SquibbConfirmed prolonged pharmacokinetics
1978FDA Approval GrantedFDAMarket entry as Duricef®

Positional Analysis Within β-Lactam Antibiotic Taxonomies

Cefadroxil occupies a defined niche within hierarchical β-lactam classifications:

  • Structural Taxonomy:
  • Core: Bicyclic cephem nucleus (dihydrothiazine ring fused to β-lactam) [1] [10].
  • Substituents: C7 acylated with D-para-hydroxyphenylglycine; C3 methyl group [9] [10].
  • Zwitterionic properties: Ionizable carboxyl (C4) and amino (C7) groups enhance water solubility [4] [9].

  • Generational Classification:

  • First-generation: Defined by gram-positive bias (MSSA, streptococci) and narrow gram-negative activity (E. coli, K. pneumoniae). Lacks efficacy against Enterobacter, Pseudomonas, anaerobes (e.g., Bacteroides) [3] [8].
  • Differentiation: Cefadroxil’s pharmacokinetic superiority over cephalexin (t₁/₂ ≈1.5h vs. 0.8h) stems from its para-hydroxyl group delaying renal clearance without altering antimicrobial spectrum [9].

  • Functional Taxonomy:

  • Mechanism: Irreversible acylation of penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking [1] [5].
  • Stability: Resists hydrolysis by staphylococcal β-lactamases but vulnerable to extended-spectrum β-lactamases (ESBLs) [5] [7].
  • Spectrum position: Bridges oral β-lactams (e.g., amoxicillin) and parenteral first-gen agents (e.g., cefazolin), offering outpatient convenience with extended dosing intervals [3] [9].

Table 3: Taxonomic Positioning of Cefadroxil Among β-Lactams

Classification LevelCategoryPosition of CefadroxilDistinguishing Features
Chemical StructureCephemDihydrothiazine + β-lactam ringMethyl at C3; para-OH-phenylglycine at C7
BiosynthesisSemi-syntheticDerived from 7-ACAFermentation (CPC) → chemical modification
GenerationFirst-generationOral sub-classGram-positive focus; limited Enterobacteriaceae
SpectrumNarrow-spectrumSimilar to cephalexinSuperior PK to cephalexin; no anaerobic coverage
Molecular TargetPBP inhibitorPBP1/2/3 in susceptible bacteriaBactericidal; cell wall synthesis inhibition

Concluding Synthesis

Cefadroxil epitomizes the targeted chemical optimization of first-generation cephalosporins. Its development—from Brotzu’s initial discovery to Bristol-Myers Squibb’s patent—highlights how subtle molecular alterations (para-hydroxylation) can enhance pharmacokinetics without expanding antimicrobial spectrum. Taxonomically, it remains anchored in the first-generation cephalosporin class, valued for gram-positive coverage and oral utility, while its structural ingenuity underscores the interplay between chemistry and clinical pharmacology in antibiotic evolution. As resistance patterns evolve, cefadroxil’s role persists in specific outpatient contexts, reflecting its optimized balance of efficacy, stability, and convenience within its generational cohort.

Properties

CAS Number

1181570-19-3

Product Name

Oracefal

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)

InChI Key

BOEGTKLJZSQCCD-UHFFFAOYSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.